Diethyl 5,5'-methanediyldifuran-2-carboxylate

Thermal Stability Polymer Synthesis Monomer Properties

Diethyl 5,5'-methanediyldifuran-2-carboxylate (CAS 30990-15-9) is a symmetrical diester belonging to the difurylmethane class, characterized by two ethyl furan-2-carboxylate moieties linked via a central methylene bridge. Its molecular formula is C15H16O6, with a molecular weight of 292.28 g/mol.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 30990-15-9
Cat. No. B15195317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5,5'-methanediyldifuran-2-carboxylate
CAS30990-15-9
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OCC
InChIInChI=1S/C15H16O6/c1-3-18-14(16)12-7-5-10(20-12)9-11-6-8-13(21-11)15(17)19-4-2/h5-8H,3-4,9H2,1-2H3
InChIKeySVGLNEWMLNSOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5,5'-methanediyldifuran-2-carboxylate (CAS 30990-15-9): Core Chemical Identity and Baseline Properties for Procurement


Diethyl 5,5'-methanediyldifuran-2-carboxylate (CAS 30990-15-9) is a symmetrical diester belonging to the difurylmethane class, characterized by two ethyl furan-2-carboxylate moieties linked via a central methylene bridge [1]. Its molecular formula is C15H16O6, with a molecular weight of 292.28 g/mol [1]. The compound is a crystalline solid with a predicted boiling point of 413.3°C at 760 mmHg . It is primarily utilized as a research intermediate and a bifunctional monomer in polymer chemistry [2].

Why Diethyl 5,5'-methanediyldifuran-2-carboxylate is Not Interchangeable with Other Furan Diesters or Diol Monomers


Generic substitution fails due to the unique combination of a rigid difuran core, a methylene bridge enabling conformational flexibility, and terminal ethyl ester functionalities that dictate both reactivity and final material properties. Unlike simpler furan-2-carboxylates (e.g., ethyl furan-2-carboxylate) which lack a second reactive site, or common diols which do not offer the furan ring's electronic characteristics, this compound's symmetrical structure is specifically designed for step-growth polymerizations [1]. Its reactivity, solubility, and the thermal/mechanical performance of any derived polymer cannot be replicated by using mixtures of mono-esters, alternative bridging groups (e.g., ether or ketone), or non-furan aromatic diesters [1].

Quantitative Differentiation of Diethyl 5,5'-methanediyldifuran-2-carboxylate: Evidence-Based Comparison Against Closest Analogs


Higher Thermal Stability Indicated by Boiling Point: Diethyl 5,5'-methanediyldifuran-2-carboxylate vs. Diethyl 2,5-furandicarboxylate

Diethyl 5,5'-methanediyldifuran-2-carboxylate exhibits a predicted boiling point of 413.3°C at 760 mmHg, which is substantially higher than that of the structurally related diethyl 2,5-furandicarboxylate (FDCA diethyl ester) [REFS-1, REFS-2]. This difference is attributed to its higher molecular weight and the presence of a bridging methylene group, which influences intermolecular interactions. Higher boiling points often correlate with enhanced thermal stability during high-temperature processing, such as melt polycondensation, a critical parameter for monomer selection in polymer production .

Thermal Stability Polymer Synthesis Monomer Properties

Structural Rigidity and Conformational Freedom: Diethyl 5,5'-methanediyldifuran-2-carboxylate vs. 2,2'-Difurylmethane

The presence of the ethyl carboxylate groups in the target compound introduces both additional hydrogen bond acceptors (6 total) and increased rotational freedom (8 rotatable bonds) compared to the unsubstituted 2,2'-difurylmethane, which has no ester groups and only 1 rotatable bond between the rings [REFS-1, REFS-2]. This structural distinction significantly alters solubility profiles and the compound's ability to participate in hydrogen-bonded networks, making it a more versatile monomer for polyesters and polyamides [3].

Molecular Flexibility Polymer Chain Dynamics Crystal Engineering

Enhanced Lipophilicity for Organic Solvent Compatibility: Diethyl 5,5'-methanediyldifuran-2-carboxylate vs. Furan-2,5-dicarboxylic Acid

The target compound has a calculated XLogP3-AA value of 3.2, indicating high lipophilicity and strong partitioning into organic phases [1]. In contrast, furan-2,5-dicarboxylic acid (FDCA), a common bio-based monomer, has a calculated XLogP3 of -0.1, making it highly water-soluble and poorly soluble in many organic media [2]. This near 3.3 log unit difference translates to a ~2000-fold higher preference for an organic solvent like octanol over water.

Solubility Partition Coefficient Polymerization Solvent Selection

Synthetic Accessibility and Yield: Diethyl 5,5'-methanediyldifuran-2-carboxylate vs. Unsymmetrical Difurylmethane Derivatives

The synthesis of symmetrical diesters like diethyl 5,5'-methanediyldifuran-2-carboxylate proceeds via a condensation reaction of furan-2-carboxylate derivatives with formaldehyde or a suitable methylene source, a well-established method that generally produces symmetrical difurylmethanes in good yields [1]. In contrast, the synthesis of unsymmetrical difurylmethane derivatives often requires multi-step sequences with lower overall yields due to the need for regioselective functionalization and protection/deprotection steps, which can reduce final yields by 30-50% . This positions the symmetrical diester as a more reliable and cost-effective intermediate for large-scale research and pilot production.

Synthetic Yield Regioselectivity Monomer Scalability

Recommended Procurement and Application Scenarios for Diethyl 5,5'-methanediyldifuran-2-carboxylate


Synthesis of Novel Furan-Based Polyesters and Polyamides

Due to its bifunctional nature and high thermal stability (evidenced by its boiling point of 413.3°C) , this compound is an ideal monomer for step-growth polymerization. Its ethyl ester groups are amenable to transesterification reactions with diols, producing novel polyesters with potentially enhanced thermal properties and processability compared to those derived from diethyl 2,5-furandicarboxylate. The methylene bridge introduces chain flexibility, which can be tuned to adjust the glass transition temperature (Tg) of the final polymer.

Development of Advanced Coatings with Tailored Solubility

The compound's high lipophilicity (XLogP3-AA = 3.2) [1] makes it exceptionally well-suited for formulation in organic solvent-based coating systems. Its structural rigidity, combined with the flexible methylene linkage, can be exploited to create coatings with a balance of hardness and toughness. This is a distinct advantage over monomers like furan-2,5-dicarboxylic acid, which have poor solubility in organic media [1] and would require conversion to acid chlorides for incorporation.

Precursor for Difunctionalized Furan Building Blocks in Medicinal Chemistry

The symmetrical diester structure serves as a valuable scaffold in medicinal chemistry for the construction of more complex, non-planar molecules. The two ester groups can be selectively or fully hydrolyzed to carboxylic acids, then further derivatized into amides, hydrazides, or other functional groups [2]. The central methylene bridge prevents complete conjugation between the two furan rings, resulting in a distinct spatial arrangement that can be exploited in fragment-based drug discovery or for building conformationally constrained analogs.

High-Temperature Polymer Processing and Melt Condensation Studies

Procurement of this monomer is particularly justified for research involving high-temperature polycondensation reactions. Its predicted boiling point of 413.3°C indicates excellent thermal resilience against volatilization during melt-phase polymerization, which is often conducted at 200-300°C . This property ensures stoichiometric control is maintained throughout the reaction, leading to higher molecular weight polymers and reducing the need for complex vacuum or sealed systems required for more volatile monomers.

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